Iron(III) phosphate dihydrate (CAS 13463-10-0) is an inorganic coordination compound characterized by its off-white crystalline powder form, extreme insolubility in water, and precise 1:1 iron-to-phosphorus stoichiometric ratio[1]. Industrially, it is the premier precursor for synthesizing lithium iron phosphate (LiFePO4) battery cathodes and serves as a highly stable, environmentally benign molluscicide [2]. Its two structural water molecules play a critical role in thermal processing, dictating the morphological evolution, impurity rejection, and porosity of downstream materials during high-temperature calcination [3].
Substituting iron(III) phosphate dihydrate with anhydrous iron(III) phosphate, iron(II) salts, or unreacted iron oxides fundamentally alters process thermodynamics and final material architecture[1]. In battery precursor applications, the dihydrate's structural water acts as a pore-forming agent during thermal dehydration, creating a mesoporous network essential for lithium-ion diffusion and uniform carbon coating [2]. Utilizing anhydrous FePO4 bypasses this dehydration-induced porosity, which can negatively alter the diffusion kinetics of the final cathode[3]. Furthermore, attempting to replace it with separate iron and phosphorus sources (e.g., Fe2O3 and H3PO4) increases the kinetic barrier for phase-pure olivine LiFePO4 formation, leading to higher defect rates and inconsistent batch-to-batch electrochemical capacities [1].
When utilized as a precursor for LiFePO4/C cathodes, nanostructured FePO4·2H2O demonstrates superior electrochemical performance due to its unique thermal behavior. During solid-state synthesis, the controlled release of the two hydration water molecules generates a secondary mesoporous structure [1]. Cathodes synthesized from optimized FePO4·2H2O submicron spheres exhibit initial discharge capacities of approximately 157 to 162.8 mAh/g at 0.2C and maintain excellent cycling stability [2]. In contrast, cathodes derived from bulk unoptimized precursors or direct mixed-oxide routes often struggle to achieve similar Li+ diffusion rates due to the lack of this dehydration-induced porous network [3].
| Evidence Dimension | Initial discharge capacity (0.2C) and structural porosity |
| Target Compound Data | ~157–162.8 mAh/g at 0.2C with a 3D mesoporous network |
| Comparator Or Baseline | Bulk mixed-oxide precursors (lower capacity, denser particle architecture) |
| Quantified Difference | Near-theoretical capacity utilization enabled by dehydration-induced porosity |
| Conditions | Solid-state synthesis of LiFePO4/C, tested in lithium-ion half-cells |
Procurement of the dihydrate form ensures the formation of a porous cathode architecture during calcination, directly translating to higher power density and faster charging capabilities in commercial battery cells.
Compared to synthesizing LiFePO4 from separate iron and phosphorus precursors (such as Fe2O3 and NH4H2PO4), utilizing high-purity precipitated FePO4·2H2O provides a pre-established 1:1 molar ratio of Fe to P [1]. The extreme insolubility of the dihydrate allows it to be precipitated while soluble impurities (such as Na, Al, and Mg) are washed away, reducing their content to below 0.05 wt% [1]. This high-purity precursor achieves a near-perfect Fe/P molar ratio of ~0.995, minimizing the risk of anti-site defects or secondary phase impurities (e.g., Fe2P or Li3PO4) during high-temperature lithiation [2].
| Evidence Dimension | Fe/P stoichiometric ratio and soluble impurity content |
| Target Compound Data | Near-stoichiometric Fe/P ratio (~0.995) with soluble impurities <0.05 wt% |
| Comparator Or Baseline | Direct solid-state mixing of Fe2O3 + phosphate salts |
| Quantified Difference | Significant reduction in secondary phase impurities and superior baseline purity |
| Conditions | Industrial wet-chemical precipitation followed by thermal lithiation |
Using a pre-reacted, stoichiometrically exact dihydrate precursor reduces batch rejection rates and lowers the thermal energy budget required for battery cathode manufacturing.
In agricultural procurement, ferric phosphate dihydrate is heavily favored over traditional metaldehyde-based molluscicides due to its vastly superior safety profile [1]. While metaldehyde is highly toxic to mammals (with a canine LD50 of approximately 100-210 mg/kg), FePO4·2H2O is generally recognized as safe and is approved for organic farming [1]. It disrupts the calcium metabolism in the gut of slugs and snails, causing them to cease feeding immediately, while remaining practically non-toxic to pets, birds, and beneficial insects [1].
| Evidence Dimension | Mammalian toxicity (Canine LD50) |
| Target Compound Data | Practically non-toxic to mammals (exempt from tolerance) |
| Comparator Or Baseline | Metaldehyde (Canine LD50 ~100-210 mg/kg) |
| Quantified Difference | Orders of magnitude lower mammalian toxicity |
| Conditions | Environmental exposure in agricultural and residential pest control |
Procuring the dihydrate form allows agrochemical formulators to market highly effective, organic-certified, and pet-safe pest control products without the liability associated with metaldehyde.
FePO4·2H2O is the optimal precursor for synthesizing high-performance LiFePO4/C composites. Its controlled dehydration creates a mesoporous framework that maximizes lithium-ion diffusion, making it essential for high-power EV and energy storage batteries [1].
Utilized as a specialized flux and colorant in ceramics and glass manufacturing, where its precise pre-reacted iron and phosphate stoichiometry ensures consistent thermal behavior and pigmentation without introducing unwanted soluble salts [2].
Due to its extreme water insolubility, rain-fastness, and specific toxicity to gastropods, it is the active ingredient of choice for formulating pet-safe, organic-compliant slug and snail baits, directly replacing toxic metaldehyde[3].
Irritant